

commercial suppliers of 2,4-Bis(trifluoromethyl)benzonitrile

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Compound of Interest

Compound Name: 2,4-Bis(trifluoromethyl)benzonitrile

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An In-depth Technical Guide to the Commercial Sourcing of **2,4-Bis(trifluoromethyl)benzonitrile**

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for **2,4-Bis(trifluoromethyl)benzonitrile** (CAS No. 177952-38-4). The document details critical quality attributes, outlines the offerings of key commercial suppliers, presents a strategic sourcing and verification workflow, and summarizes essential safety and handling protocols. The objective is to equip scientists with the necessary information to make informed procurement decisions for this valuable and highly functionalized synthetic building block.

Introduction to 2,4-Bis(trifluoromethyl)benzonitrile

2,4-Bis(trifluoromethyl)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with two trifluoromethyl ($-\text{CF}_3$) groups at the 2 and 4 positions. The potent electron-withdrawing nature of the two $-\text{CF}_3$ groups, combined with the versatile reactivity of the nitrile moiety, makes this molecule a highly valuable intermediate in modern organic synthesis.

Its unique electronic and steric properties are leveraged in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Specifically, the incorporation of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity,

and binding affinity to biological targets, making it a sought-after structural motif in medicinal chemistry. This guide focuses on the practical aspects of sourcing this key intermediate for research and development applications.

Key Molecular Identifiers:

- Chemical Name: **2,4-Bis(trifluoromethyl)benzonitrile**
- CAS Number: 177952-38-4[1]
- Molecular Formula: C₉H₃F₆N[2]
- Molecular Weight: 239.12 g/mol [2]

Critical Quality Attributes for Researchers

The success of a synthetic campaign often hinges on the quality of the starting materials. When sourcing **2,4-Bis(trifluoromethyl)benzonitrile**, researchers must look beyond mere availability and scrutinize several key quality attributes.

2.1 Purity and Impurity Profile For most R&D applications, a purity of ≥97% is acceptable. However, for late-stage development or syntheses sensitive to isomeric impurities, sourcing material with ≥99% purity is crucial. The most critical impurities to consider are regioisomers, such as 3,5- or 2,5-bis(trifluoromethyl)benzonitrile. These isomers often exhibit similar physical properties, making them difficult to separate from the desired product in downstream reactions and potentially confounding biological or material science data.

2.2 Analytical Verification A supplier's Certificate of Analysis (CoA) provides the primary statement of quality. However, as a matter of best practice, incoming materials should be independently verified. The primary analytical methods for characterizing this compound are:

- **NMR Spectroscopy (¹H, ¹⁹F, ¹³C):** Nuclear Magnetic Resonance is the most powerful tool for unambiguous structure confirmation and purity assessment. The ¹H NMR will show a characteristic pattern for the three aromatic protons, while ¹⁹F NMR is exceptionally sensitive for confirming the presence and chemical environment of the two distinct -CF₃ groups.[3]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and identifying volatile impurities or residual solvents.
- High-Performance Liquid Chromatography (HPLC): Often used for quantitative purity analysis, especially for non-volatile impurities. A patent for a related compound demonstrates HPLC is effective for achieving purity analysis of over 99%.^[4]

Commercial Supplier Landscape

2,4-Bis(trifluoromethyl)benzonitrile is available from a range of chemical suppliers, catering to different scales from laboratory research to bulk manufacturing. The following table summarizes offerings from prominent vendors.

Supplier	Typical Purity	Standard Pack Sizes	Notes
Fisher Scientific	Information not specified, requires login/request	Varies	A major distributor for Thermo Scientific Chemicals (formerly Alfa Aesar), providing comprehensive safety data. [1] [5]
Matrix Scientific	Information not specified	Gram to multi-gram scale	Lists the compound and offers custom synthesis and bulk quotation services. [2]
TCI Chemicals	>98.0% (GC)	1g, 5g	A well-regarded supplier for research-grade fine chemicals with readily available purity data. Note: TCI's public SDS is for the 3,5-isomer, but they are a likely source for the 2,4-isomer as well. [6]
Sigma-Aldrich (Merck)	≥97%	Varies	A leading global supplier with extensive documentation and technical support, though specific listings for this isomer may vary by region. [7]
Pharmaffiliates	Not specified	Not specified	Specializes in pharmaceutical standards, impurities, and fine chemicals, listing this compound

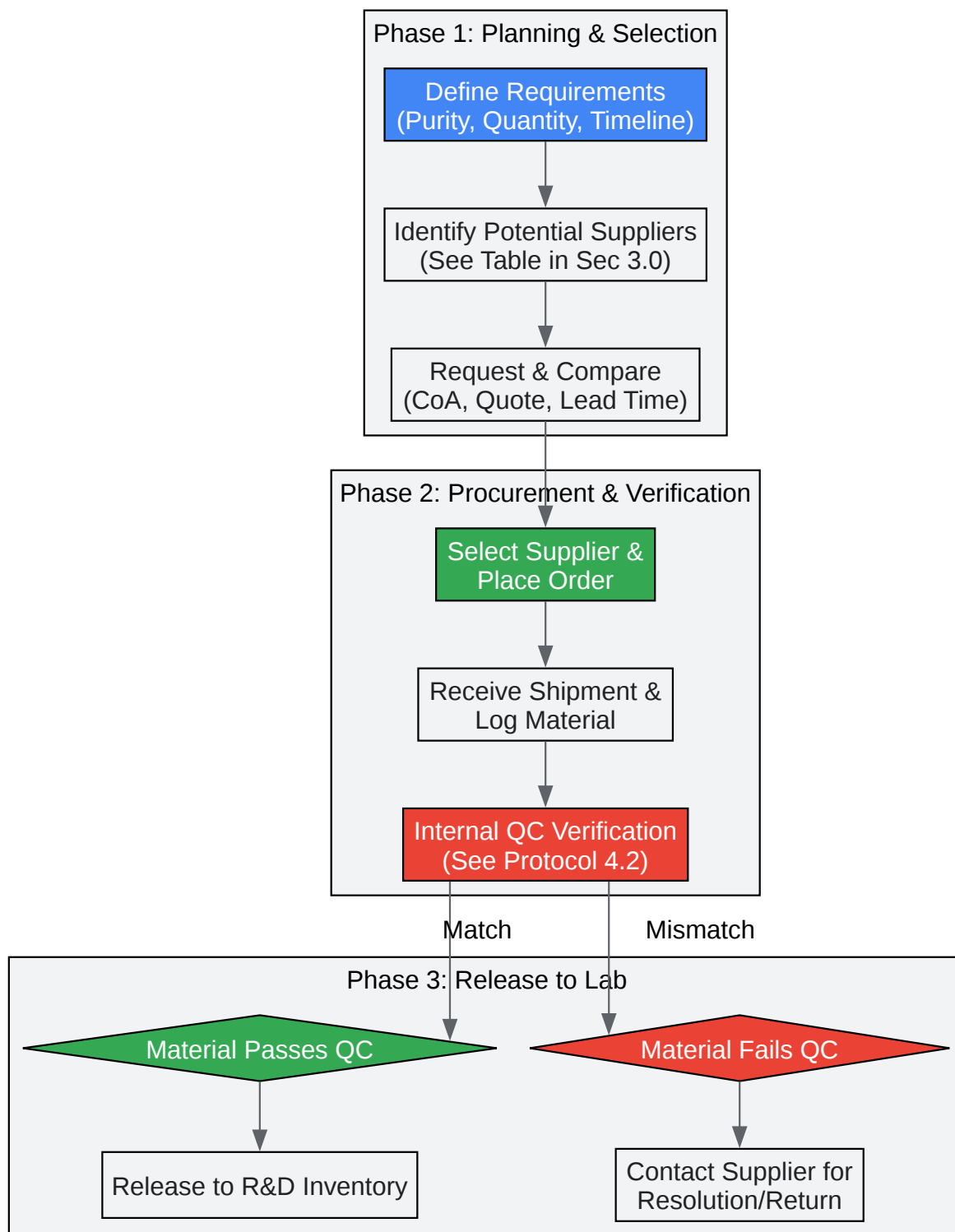
as a research
chemical.^[8]

Note: Availability and specifications are subject to change. Researchers should always consult the supplier's website and request a batch-specific CoA before purchase.

Strategic Sourcing and Verification Protocol

A robust procurement strategy is essential for ensuring experimental reproducibility and avoiding costly delays. The following workflow outlines a best-practice approach for sourcing and verifying critical chemical intermediates like **2,4-Bis(trifluoromethyl)benzonitrile**.

Sourcing Workflow Diagram



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A strategic workflow for sourcing chemical intermediates.

Protocol: Incoming Quality Control Verification

This protocol describes a rapid, non-destructive method to verify the identity and approximate purity of a newly received batch of **2,4-Bis(trifluoromethyl)benzonitrile** using ^1H NMR.

Objective: To confirm the chemical structure and identify any significant proton-bearing impurities.

Materials:

- Received sample of **2,4-Bis(trifluoromethyl)benzonitrile**
- NMR tube
- Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- NMR Spectrometer (≥ 300 MHz)

Procedure:

- Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl_3 in an NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Acquire a standard proton (^1H) NMR spectrum. The reference peak for TMS should be set to 0.00 ppm.
- Data Analysis:
 - Confirm Identity: The spectrum should display three distinct signals in the aromatic region (typically ~7.5 - 8.5 ppm), corresponding to the three protons on the aromatic ring. The splitting pattern (coupling) should be consistent with the 1,2,4-substitution pattern.
 - Assess Purity: Integrate the aromatic signals corresponding to the product. Integrate any other signals present in the spectrum (excluding the solvent peak at ~7.26 ppm and TMS at 0.00 ppm).
 - Calculation: The purity can be estimated by comparing the integral of the product protons to the sum of all integrals. This provides a semi-quantitative check against the supplier's

CoA.

- Decision: If the spectrum matches the expected structure and the purity is within the acceptable range, release the material for use. If discrepancies are found, quarantine the material and contact the supplier.[\[3\]](#)

Safety, Handling, and Storage

2,4-Bis(trifluoromethyl)benzonitrile is a toxic compound that requires careful handling in a controlled laboratory environment.[\[1\]](#) All procedures should be performed inside a certified chemical fume hood by personnel wearing appropriate personal protective equipment (PPE).

5.1 GHS Hazard Classification The following is a summary of the primary hazards based on available Safety Data Sheets (SDS).

Hazard Class	GHS Classification	Precautionary Statement Code
Acute Toxicity, Oral	Category 3	H301 (Toxic if swallowed)
Acute Toxicity, Dermal	Category 4	H312 (Harmful in contact with skin)
Acute Toxicity, Inhalation	Category 4	H332 (Harmful if inhaled)
Skin Irritation	Category 2	H315 (Causes skin irritation)
Eye Irritation	Category 2	H319 (Causes serious eye irritation)

Source: Fisher Scientific SDS.

[\[1\]](#)

5.2 Recommended Handling and Storage

- Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[\[1\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[\[1\]](#)[\[9\]](#)

- First Aid: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[1] If swallowed, call a poison control center or doctor immediately and do NOT induce vomiting.[1] If inhaled, move the person to fresh air.[1]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents.

Conclusion

Sourcing **2,4-Bis(trifluoromethyl)benzonitrile** requires a diligent approach that prioritizes quality and safety. By understanding the critical quality attributes, vetting suppliers, and implementing a robust internal verification protocol, researchers can ensure a reliable supply of this important building block for their synthetic endeavors. Adherence to proper safety and handling procedures is paramount to mitigate the risks associated with this toxic chemical. This guide provides the foundational knowledge for scientists to strategically and safely procure **2,4-Bis(trifluoromethyl)benzonitrile** for their research and development needs.

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